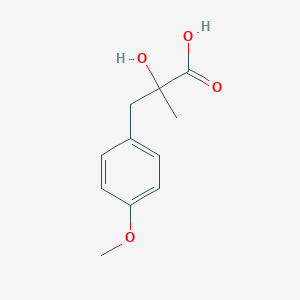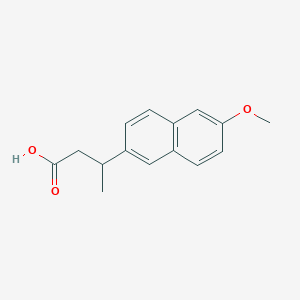![molecular formula C12H15BrClN B13531033 6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)
6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is a chemical compound with the molecular formula C12H14BrNClH It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride typically involves the reaction of an indene derivative with a brominating agent, followed by a cyclization reaction to form the spiro structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of de-brominated or partially reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride
- 6-Chloro-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride
Uniqueness
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine]hydrochloride is unique due to its specific bromine substitution, which can significantly influence its reactivity and interaction with biological targets compared to its chloro or unsubstituted analogs.
Properties
Molecular Formula |
C12H15BrClN |
|---|---|
Molecular Weight |
288.61 g/mol |
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-10-2-1-9-3-4-12(11(9)7-10)5-6-14-8-12;/h1-2,7,14H,3-6,8H2;1H |
InChI Key |
ZGLOJBAXZNNKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)C3=C1C=CC(=C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)


![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)


